2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with dimethyl and oxo substituents, as well as an acetamide group attached to an o-tolyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Dimethyl and Oxo Groups: The dimethyl and oxo groups can be introduced through Friedländer synthesis, where a 2-aminobenzophenone derivative reacts with an aldehyde or ketone.
Acetamide Formation: The acetamide group is introduced by reacting the quinoline derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of o-Tolyl Moiety: The final step involves the coupling of the acetamide derivative with o-toluidine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the oxo group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in assays to investigate its effects on cellular pathways and molecular targets.
Chemical Biology: It serves as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting topoisomerase enzymes and leading to cell cycle arrest and apoptosis. The acetamide group may enhance binding affinity and specificity towards certain proteins, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide: Similar structure but with a phenyl group instead of an o-tolyl group.
2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide: Similar structure but with a p-tolyl group instead of an o-tolyl group.
2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide: Similar structure but with an m-tolyl group instead of an o-tolyl group.
Uniqueness
The presence of the o-tolyl group in 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide imparts unique steric and electronic properties, influencing its binding interactions and biological activity. This structural variation can lead to differences in pharmacokinetics, bioavailability, and therapeutic efficacy compared to its analogs.
Properties
IUPAC Name |
2-(2,8-dimethyl-4-oxoquinolin-1-yl)-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-7-4-5-10-17(13)21-19(24)12-22-15(3)11-18(23)16-9-6-8-14(2)20(16)22/h4-11H,12H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYWGZGIXHEQKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(N2CC(=O)NC3=CC=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.